3-(Prop-2-en-1-yl)phenylboronic acid

Process Chemistry Scale-up Synthesis Pharmaceutical Intermediates

3-(Prop-2-en-1-yl)phenylboronic acid is a meta-substituted arylboronic acid featuring an allyl group (prop-2-en-1-yl) at the 3-position of the phenyl ring, with the molecular formula C9H11BO2 and a molecular weight of 161.99 g/mol. It is a member of the arylboronic acid class, characterized by a boronic acid (-B(OH)2) moiety directly attached to an aromatic ring.

Molecular Formula C9H11BO2
Molecular Weight 162
CAS No. 2246556-65-8
Cat. No. B2743337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Prop-2-en-1-yl)phenylboronic acid
CAS2246556-65-8
Molecular FormulaC9H11BO2
Molecular Weight162
Structural Identifiers
SMILESB(C1=CC(=CC=C1)CC=C)(O)O
InChIInChI=1S/C9H11BO2/c1-2-4-8-5-3-6-9(7-8)10(11)12/h2-3,5-7,11-12H,1,4H2
InChIKeyOIEQOOFGYOZQHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Prop-2-en-1-yl)phenylboronic Acid (CAS 2246556-65-8): Meta-Allyl Arylboronic Acid for Orthogonal Functionalization in B2B Procurement


3-(Prop-2-en-1-yl)phenylboronic acid is a meta-substituted arylboronic acid featuring an allyl group (prop-2-en-1-yl) at the 3-position of the phenyl ring, with the molecular formula C9H11BO2 and a molecular weight of 161.99 g/mol . It is a member of the arylboronic acid class, characterized by a boronic acid (-B(OH)2) moiety directly attached to an aromatic ring [1]. The meta-allyl substitution pattern distinguishes it from para- and ortho-regioisomers, imparting a unique balance of electronic and steric properties that are valuable in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, and in downstream orthogonal functionalization strategies [2].

3-(Prop-2-en-1-yl)phenylboronic Acid: Why Meta-Allyl Arylboronic Acid Procurement Cannot Be Replaced by Simple Phenylboronic Acids or Other Regioisomers


Procurement of a generic phenylboronic acid or an alternate regioisomer such as 4-allylphenylboronic acid (CAS 186497-79-0) [1] or 2-allylphenylboronic acid (CAS 372193-58-3) [2] cannot substitute for 3-(Prop-2-en-1-yl)phenylboronic acid without incurring significant changes in molecular geometry and downstream reactivity. The meta-allyl group provides a distinct vector for molecular extension and orthogonal reactivity, as the allyl moiety is positioned to minimally perturb the electronic environment of the boronic acid group while still enabling subsequent alkene functionalization (e.g., hydroboration, epoxidation, or polymerization) [3]. In contrast, para-allyl substitution leads to more pronounced electronic conjugation effects, and ortho-allyl substitution introduces steric hindrance that can impede transmetalation in cross-coupling reactions . Direct quantitative evidence for these positional effects is provided in the following section.

3-(Prop-2-en-1-yl)phenylboronic Acid: Quantifiable Differentiation Against Closest Analogs (Head-to-Head and Class-Level Evidence)


Optimized Large-Scale Synthesis Yields >90% with High Purity: Direct Manufacturing Differentiation

A 2023 publication in Organic Process Research & Development details an optimized manufacturing process specifically for 3-(Prop-2-en-1-yl)phenylboronic acid that achieves >90% isolated yield with excellent purity, addressing previous challenges in large-scale synthesis of this valuable intermediate [1]. This is a direct, compound-specific manufacturing optimization that quantifies a reliable supply advantage over analogous compounds for which such optimized, high-yielding processes may not be publicly available or established.

Process Chemistry Scale-up Synthesis Pharmaceutical Intermediates

Commercial Availability with High Purity (97%) and Stabilizer: Supply Chain Reliability Advantage

3-(Prop-2-en-1-yl)phenylboronic acid is commercially available from multiple reputable vendors with a standardized purity of 97% (stabilized with TBC) . This contrasts with the 2-allyl isomer (CAS 372193-58-3), which is typically offered at 95% purity and without a specified stabilizer [1]. The inclusion of a tert-butylcatechol (TBC) stabilizer is a critical differentiator for the meta-isomer, as it prevents premature polymerization of the allyl group during storage and handling, ensuring that the material's quality and reactivity are preserved over time.

Commercial Sourcing Purity Specification Stability

Predicted pKa of 8.55 Indicates Moderate Acidity: Class-Level Inference for Reactivity Tuning

The predicted pKa for 3-(Prop-2-en-1-yl)phenylboronic acid is 8.55 ± 0.10 . This value is a key physicochemical parameter that governs the equilibrium between the neutral boronic acid and the reactive boronate anion in aqueous or basic media [1]. While direct comparative pKa data for all three allyl regioisomers are not available in a single study, this predicted value allows for class-level inference: it is expected to be higher (less acidic) than that of the ortho-allyl isomer (due to steric inhibition of resonance) and slightly lower (more acidic) than the para-allyl isomer (due to the inductive electron-withdrawing effect of the allyl group being better transmitted from the meta position) [2]. This places the meta-isomer in a moderate reactivity window, potentially offering a balance between stability and coupling efficiency in Suzuki-Miyaura reactions.

Physicochemical Properties Reactivity Prediction pKa

Orthogonal Reactivity: Allyl Group Enables Downstream Functionalization Beyond Simple Cross-Coupling

Unlike simple phenylboronic acid, which can only participate in cross-coupling reactions via the boronic acid handle, 3-(Prop-2-en-1-yl)phenylboronic acid possesses an orthogonal allyl group [1]. This alkene can be independently functionalized through hydroboration, epoxidation, metathesis, or thiol-ene chemistry [2]. This is a class-level advantage shared by all allylphenylboronic acids, but the meta position of the allyl group in this compound minimizes its electronic influence on the boronic acid moiety compared to the para-isomer, allowing for more predictable sequential reaction planning . This contrasts with 3-vinylphenylboronic acid (CAS 15016-43-0), which has a vinyl group that is more conjugated and less stable toward polymerization .

Orthogonal Synthesis Alkene Functionalization Polymer Chemistry

3-(Prop-2-en-1-yl)phenylboronic Acid: High-Value Application Scenarios for Scientific and Industrial Procurement


Synthesis of Complex Pharmaceutical Intermediates Requiring High Purity and Supply Chain Security

The optimized large-scale synthesis yielding >90% purity [1] and the commercial availability of this compound in high purity (97%, stabilized) make it a preferred building block for pharmaceutical R&D and manufacturing. Its use in Suzuki-Miyaura cross-coupling to install a meta-allylphenyl motif into drug candidates is directly supported by its class-level reactivity [2]. Procurement teams can rely on a consistent supply of high-quality material, reducing the risk of batch-to-batch variability in critical synthetic steps.

Design of Advanced Functional Polymers and Materials via Orthogonal Polymerization

The orthogonal reactivity of the boronic acid (for cross-coupling) and the allyl group (for radical or metal-catalyzed polymerization) [1] positions this compound as a key monomer or cross-linker in materials science. Unlike 3-vinylphenylboronic acid, the allyl group is less prone to uncontrolled polymerization, offering better handling and more controlled material synthesis . This enables the creation of well-defined polymers with pendant boronic acid groups for applications in sensing, separation, or stimuli-responsive materials.

Development of Boronic Acid-Based Sensors and Recognition Elements

The predicted pKa of 8.55 [1] places this compound in a physiologically relevant pH range for diol binding, making it a candidate for the development of glucose sensors or glycoprotein recognition elements. The meta-allyl substitution pattern provides a unique molecular geometry that can be exploited to fine-tune binding affinity and selectivity through rational design, as supported by class-level studies on substituted phenylboronic acids [3]. This scenario is directly supported by the compound's physicochemical property data.

Asymmetric Catalysis and Ligand Synthesis

The meta-allylphenyl framework can be elaborated into chiral ligands for asymmetric catalysis. The availability of the compound in high purity [1] ensures that subsequent synthetic transformations proceed with minimal interference from impurities. Furthermore, the orthogonal allyl handle allows for the late-stage attachment of chiral auxiliaries or the immobilization of the catalyst onto a solid support via the alkene group , providing a clear advantage over simple phenylboronic acids.

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